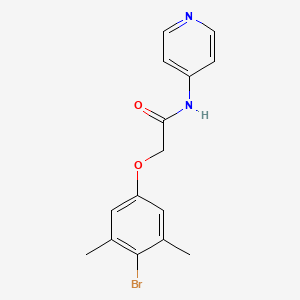![molecular formula C17H24N2O2S B5783541 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that targets the γ-secretase enzyme. This enzyme plays a crucial role in the processing of amyloid precursor protein, which is involved in the development of Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Mécanisme D'action
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide works by binding to the active site of the γ-secretase enzyme, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This leads to a decrease in the production of amyloid-beta peptides, which are known to form toxic plaques in the brain and contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on amyloid-beta production, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in lab experiments is its specificity for the γ-secretase enzyme. This allows for precise targeting of the enzyme and a better understanding of its role in various conditions. However, one limitation of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of γ-secretase. Another area of interest is the potential therapeutic applications of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in treating Alzheimer's disease and other related conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide and its potential side effects.
Méthodes De Synthèse
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,5-dimethylbenzyl chloride with thioacetic acid, followed by the reaction with piperidine-4-carboxylic acid to form the final product, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has been widely used in scientific research to study the role of γ-secretase in the development of Alzheimer's disease. It has been shown to effectively inhibit the enzyme, leading to a decrease in the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of Alzheimer's disease. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been used to study the role of γ-secretase in other conditions, such as cancer and cardiovascular disease.
Propriétés
IUPAC Name |
1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-7-13(2)9-14(8-12)10-22-11-16(20)19-5-3-15(4-6-19)17(18)21/h7-9,15H,3-6,10-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWDYOBPXMIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7124031 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

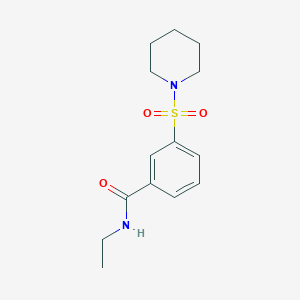
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
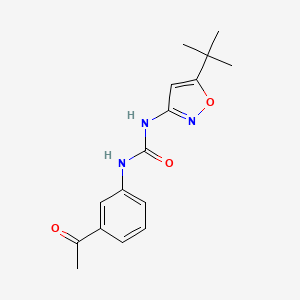
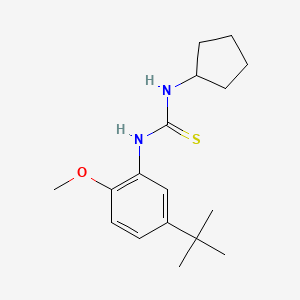

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
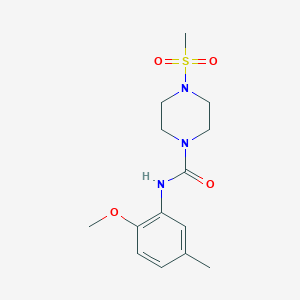
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
